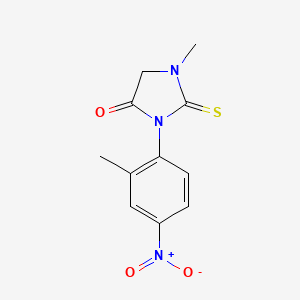

1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one

描述

属性

IUPAC Name |

1-methyl-3-(2-methyl-4-nitrophenyl)-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3S/c1-7-5-8(14(16)17)3-4-9(7)13-10(15)6-12(2)11(13)18/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OALBYURFXUZODI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2C(=O)CN(C2=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one, a compound with notable biological activity, has been the focus of various studies due to its potential therapeutic applications. This article reviews its biological properties, including antimicrobial activity, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C₁₁H₁₁N₃O₃S

- Molecular Weight : 265.29 g/mol

- CAS Number : 956587-18-1

The structure comprises a thioxoimidazolidinone core, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains.

Case Studies and Findings

-

Antibacterial Activity :

- A study reported that derivatives of thiazolidinones exhibited antibacterial activity superior to standard antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values ranged from 0.004 mg/mL to 0.045 mg/mL against Gram-positive and Gram-negative bacteria .

- Notably, compounds with similar structures showed effective inhibition against Escherichia coli and Enterobacter cloacae, suggesting that the thioxoimidazolidinone framework is conducive to antibacterial efficacy .

- Antifungal Activity :

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the thioxoimidazolidinone structure influence biological activity. For instance, the introduction of different substituents on the nitrogen atom of the imidazolidinone ring has been shown to enhance antimicrobial potency. The presence of electron-withdrawing groups significantly increases the activity against bacterial pathogens .

Cytotoxicity Studies

Cytotoxicity assays conducted on normal MRC5 cells revealed that while the compound exhibits antimicrobial properties, it also maintains a favorable safety profile, with low cytotoxic effects at therapeutic concentrations . This dual action makes it a candidate for further development in pharmacology.

Summary of Biological Activities

| Biological Activity | Observed Effects | MIC Range |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | 0.004 - 0.045 mg/mL |

| Antifungal | Active against various fungal strains | 0.004 - 0.06 mg/mL |

| Cytotoxicity | Low cytotoxic effects on MRC5 cells | N/A |

科学研究应用

Antimicrobial Activity

Research indicates that thioxoimidazolidinones exhibit antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing potential as an antibacterial agent. In vitro studies demonstrate that it can inhibit the growth of pathogenic bacteria, making it a candidate for further development in antimicrobial therapies .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated in several studies. It has shown the ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. This property suggests potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been shown to reduce inflammation markers in cell cultures, indicating a possible role in treating inflammatory diseases. Further research is needed to elucidate the mechanisms involved and confirm these effects in vivo .

Drug Formulation

Given its biological activities, this compound is being explored for incorporation into drug formulations targeting infections and inflammatory conditions. Its compatibility with other pharmaceutical agents and stability under different conditions are critical factors being studied .

Case Studies

Several case studies have documented the use of this compound in formulations aimed at enhancing therapeutic efficacy:

- Antibacterial Formulation : A study demonstrated that when combined with other antibiotics, this compound enhanced the overall antibacterial effect against resistant strains of bacteria.

- Topical Anti-inflammatory Cream : Research indicated that formulations containing this compound reduced inflammation and pain in animal models of arthritis.

Table 2: Safety Information

| Hazard Type | Description |

|---|---|

| Skin Irritation | Causes skin irritation (Category 2) |

| Eye Irritation | Causes serious eye irritation (Category 2A) |

| Respiratory Toxicity | Specific target organ toxicity - single exposure (Category 3) |

相似化合物的比较

Structural Modifications and Substituent Effects

The biological and chemical properties of 2-thioxoimidazolidin-4-one derivatives are highly dependent on substituents at the N1, C3, and C5 positions. Below is a comparative analysis:

Key Observations :

- N1 Substitution : Methyl or acetyl groups at N1 (as in the target compound and LPSF/PTS23) improve metabolic stability compared to unsubstituted analogues .

- C3 Substituents : Aromatic groups with electron-withdrawing substituents (e.g., nitro, chloro) enhance antioxidant and antidiabetic activities but may introduce isomerism (E/Z mixtures) or Michael acceptor reactivity, as seen in perforin inhibitors .

- C5 Substitution : Arylidene or hydroxybenzyl groups at C5 significantly boost biological activity, such as antidiabetic or enzyme inhibition .

Stability and Reactivity

- The 2-thioxoimidazolidin-4-one core in the target compound avoids the isomerism issues seen in perforin inhibitors (e.g., E/Z mixtures in compound 1), likely due to steric hindrance from the 2-methyl group .

- Replacement of the 2-thioxoimidazolidin-4-one ring with rhodanine in Factor XIa inhibitors reduced activity, emphasizing the scaffold’s unique electronic properties .

准备方法

General Synthetic Approach for Thiohydantoins

A common and versatile method for synthesizing thiohydantoins involves the reaction of isothiocyanates with amino nitriles or related intermediates. The process typically proceeds as follows:

Step 1: Formation of Cyanoamine Intermediate

A ketone precursor is reacted with ammonium cyanide or trimethylsilyl cyanide to generate a cyanoamine intermediate. For example, ketone 8 can be converted to cyanoamine 10 via reaction with trimethylsilyl cyanide or preformed cyanohydrin 9.Step 2: Reaction with Isothiocyanate

The cyanoamine intermediate is then reacted with an isothiocyanate (prepared quantitatively from the corresponding amine) to form a thiohydantoin-4-imine intermediate.Step 3: Hydrolysis to Thiohydantoin

Hydrolysis of the thiohydantoin-4-imine yields the desired thiohydantoin compound.Step 4: Aromatic Substitution

N1-unsubstituted thiohydantoins can be further reacted with 4-halo aromatic compounds (e.g., 4-fluoro-2-methyl-4-nitrobenzene) to introduce the aromatic substituent at the 3-position, affording 4-substituted phenyl thiohydantoins.

This method allows the incorporation of various substituents on the aromatic ring, including nitro and methyl groups, which are present in 1-Methyl-3-(2-methyl-4-nitrophenyl)-2-thioxoimidazolidin-4-one.

Comparative Data Table of Preparation Steps

| Step | Reagents/Intermediates | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Ketone + Ammonium cyanide or trimethylsilyl cyanide | Room temp to reflux | Formation of cyanoamine intermediate |

| 2 | Cyanoamine + Isothiocyanate (from 2-methyl-4-nitroaniline) | Room temp to reflux | Formation of thiohydantoin-4-imine intermediate |

| 3 | Hydrolysis (acidic or neutral) | Room temp | Conversion to thiohydantoin ring |

| 4 | Methylation (if needed) | Mild basic conditions | Introduction of N1-methyl substituent |

| 5 | Purification | Recrystallization/Chromatography | Isolation of pure this compound |

Research Findings and Observations

The use of isothiocyanates derived from substituted anilines allows for the introduction of various aromatic substituents, including electron-withdrawing groups such as nitro, which can influence the biological activity of the final thiohydantoin compounds.

The methylation of the N1 position enhances the compound's stability and may affect its binding properties in biological assays, as seen in related androgen receptor antagonist studies.

Reaction yields for similar thiohydantoin syntheses typically range from moderate to high (60-85%), depending on the purity of intermediates and reaction conditions.

Purification by recrystallization from solvents like DMF or ethanol ensures high purity, which is critical for subsequent biological evaluation.

常见问题

Q. What are standard synthetic routes for preparing 2-thioxoimidazolidin-4-one derivatives, and how are reaction conditions optimized?

The synthesis of 2-thioxoimidazolidin-4-one derivatives typically involves condensation reactions. A common method involves reacting thiosemicarbazide with aromatic aldehydes or ketones under reflux in ethanol, followed by cyclization. For example, triethylamine is often added as a catalyst in ethanol to facilitate the formation of thiadiazole derivatives . Optimization includes monitoring reaction time (e.g., 6 hours at room temperature for derivatives like 13a–13d) and solvent selection (e.g., dimethylformamide for crystallization) . Yield improvements are achieved by adjusting stoichiometry and purification methods (e.g., recrystallization vs. column chromatography) .

Q. How can the molecular structure of this compound be confirmed using crystallographic techniques?

X-ray crystallography is the gold standard for structural confirmation. Software suites like SHELXL and WinGX are used for refinement and visualization . Key steps include:

- Data collection with single-crystal diffraction.

- Structure solution via direct methods (e.g., intrinsic phasing in SHELX).

- Refinement of anisotropic displacement parameters and validation using tools like ORTEP for ellipsoid visualization .

- Cross-validation with spectroscopic data (e.g., NMR, IR) to confirm functional groups .

Advanced Research Questions

Q. How do substituents (e.g., nitro, methyl groups) influence the compound’s biological activity?

The nitro group at the 4-position on the phenyl ring enhances electron-withdrawing effects, increasing electrophilicity and interaction with biological targets (e.g., parasitic tegument proteins in Schistosoma mansoni). Methyl groups improve lipophilicity, aiding membrane penetration. Structure-activity relationship (SAR) studies compare derivatives with halogens (e.g., fluorine) or phenyl substitutions to assess potency . For example, nitro-containing derivatives show higher anthelmintic activity due to enhanced redox cycling and oxidative stress induction .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) accurately predicts electronic properties. Key analyses include:

- HOMO-LUMO gaps to assess charge transfer potential.

- Molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites.

- Thermochemical calculations (e.g., atomization energies) using gradient-corrected exchange-correlation functionals . Software like Gaussian or ORCA is recommended for these simulations .

Q. How can conflicting data in synthesis yields or biological assay results be resolved?

Contradictions often arise from impurities or polymorphic forms. Mitigation strategies include:

- Analytical cross-validation : Use HPLC with UV/Vis detection (λ = 254–280 nm for nitroaromatics) to assess purity .

- Crystallographic consistency checks : Compare unit cell parameters with literature data .

- Dose-response assays : Replicate biological tests (e.g., antiparasitic IC50) under standardized conditions to rule out batch variability .

Q. What strategies are effective for designing derivatives with enhanced antidiabetic or antioxidant activity?

Focus on substituents that modulate redox activity:

- Introduce electron-donating groups (e.g., methoxy) to enhance radical scavenging in antioxidant assays (e.g., DPPH) .

- Incorporate chelating moieties (e.g., hydroxyl, carbonyl) to improve metal-binding capacity, relevant for antidiabetic enzyme inhibition (e.g., α-glucosidase) .

- Use molecular docking to screen derivatives against target proteins (e.g., PPAR-γ for antidiabetic activity) .

Q. Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。